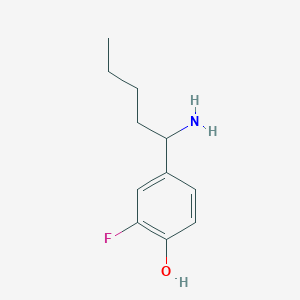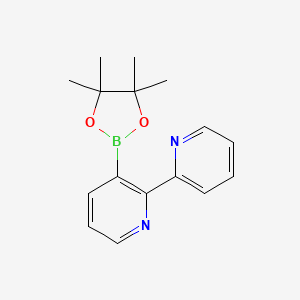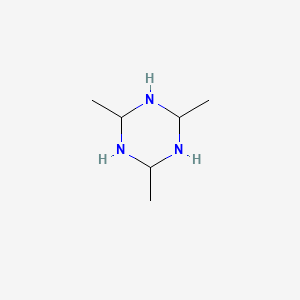
2,4,6-Trimethyl-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1,3,5-triazinane is a heterocyclic organic compound characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, each substituted with a methyl group. This compound is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,3,5-triazinane typically involves the cyclization of aldehydes with ammonium iodide (NH4I) as the sole nitrogen source. This reaction is catalyzed by iron under an air atmosphere, providing a straightforward and atom-efficient approach . Another method involves the sequential nucleophilic substitution of cyanuric chloride by O-, N-, and S-centered nucleophiles .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available and inexpensive ammonium salts as the nitrogen source. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different triazine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazines, which can have applications in different fields such as pharmaceuticals and materials science .
Scientific Research Applications
2,4,6-Trimethyl-1,3,5-triazinane has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
1,3,5-Triazine: A parent compound with similar structural features but without the methyl substitutions.
Cyanuric Acid: A triazine derivative with hydroxyl groups instead of methyl groups.
Melamine: Another triazine derivative with amino groups instead of methyl groups
Uniqueness: 2,4,6-Trimethyl-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of specialized pharmaceuticals and advanced materials .
Properties
CAS No. |
638-14-2 |
|---|---|
Molecular Formula |
C6H15N3 |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-triazinane |
InChI |
InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |
InChI Key |
MZSSRMMSFLVKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(NC(N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


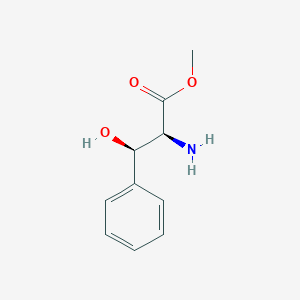
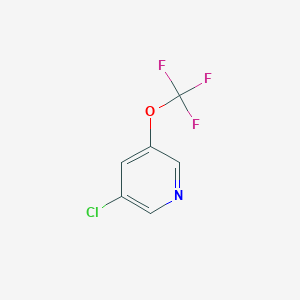
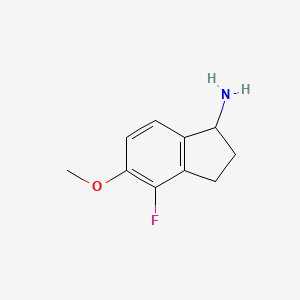
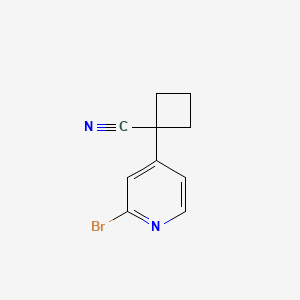
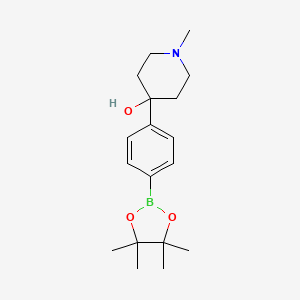
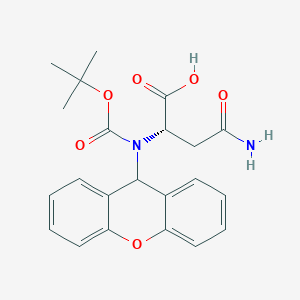
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
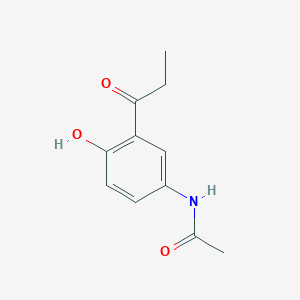
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
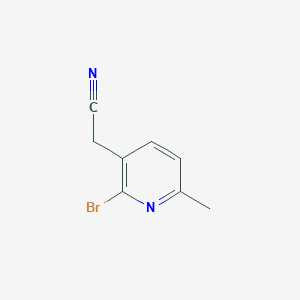
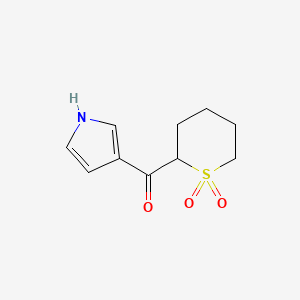
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)
